molecular formula C12H16N2O2 B4849835 N-cyclobutyl-N'-(2-methoxyphenyl)urea

N-cyclobutyl-N'-(2-methoxyphenyl)urea

Cat. No.: B4849835
M. Wt: 220.27 g/mol
InChI Key: QAYWVNUZJONRLY-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N'-(2-methoxyphenyl)urea is a urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 2-methoxyphenyl group to the other. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility . The cyclobutyl moiety introduces steric and electronic effects distinct from linear or branched alkyl chains, while the ortho-methoxy substituent on the phenyl ring may influence molecular conformation and intermolecular interactions .

Properties

IUPAC Name

1-cyclobutyl-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYWVNUZJONRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N’-(2-methoxyphenyl)urea typically involves the reaction of cyclobutylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: In an industrial setting, the production of N-cyclobutyl-N’-(2-methoxyphenyl)urea can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

N-cyclobutyl-N’-(2-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The cyclobutyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Cyclobutyl vs. Alkyl/Aryl Groups

  • Cyclobutyl’s ring strain may enhance reactivity or binding affinity in biological systems due to conformational rigidity .
  • N-(2-Chloroethyl)-N'-[3-(4-Hydroxybutyl)Phenyl]Urea () : The hydroxybutyl group improves solubility, whereas cyclobutyl’s hydrophobicity might lower solubility but increase membrane permeability .
Compound Substituent on Urea Nitrogen Key Property
N-Cyclobutyl-N'-(2-Methoxyphenyl)Urea Cyclobutyl High steric demand, moderate lipophilicity
N-Isopropyl-N'-(2-Phenylethyl)Urea Isopropyl Lower steric hindrance, higher flexibility
N-(2-Chloroethyl)-N'-[3-(4-Hydroxybutyl)Phenyl]Urea Chloroethyl + hydroxybutyl Enhanced solubility, pharmacological potential

Methoxy Position on Phenyl Ring

  • Ortho (2-Methoxy) vs. This is linked to anticancer and urease inhibition activities . N-[6-Chloro-4-(Trifluoromethyl)-2-Pyridyl]-N'-(3-Methoxyphenyl)Urea (): Meta-methoxy substitution may reduce steric clashes compared to ortho, altering pharmacokinetic profiles .
Compound Methoxy Position Observed Activity
This compound Ortho Potential for conformation-dependent bioactivity
N'-(3-Chlorophenyl)-N-Ethyl-N-(3-Methylphenyl)Urea () Para (implicit) Broader substituent tolerance

Urea vs. Thiourea Functionality

  • N-(4-Chlorobenzyl)-N'-(2,6-Dimethylphenyl)Thiourea () : Replacing urea’s oxygen with sulfur (thiourea) increases hydrogen-bond acceptor strength and alters metabolic stability . For this compound, the urea group’s hydrogen-bonding capacity may enhance target affinity compared to thiourea analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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